molecular formula C15H17N3 B12879779 2-Amino-1-(2-ethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(2-ethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12879779
M. Wt: 239.32 g/mol
InChI Key: JUEFFCGPRYFGNG-UHFFFAOYSA-N
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Description

2-Amino-1-(2-ethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with an amino group, an ethylphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-ethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced monitoring systems can help in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-ethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The amino and ethylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

2-Amino-1-(2-ethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-ethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted pyrroles and related heterocyclic compounds, such as:

Uniqueness

What sets 2-Amino-1-(2-ethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

2-amino-1-(2-ethylphenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C15H17N3/c1-4-12-7-5-6-8-14(12)18-11(3)10(2)13(9-16)15(18)17/h5-8H,4,17H2,1-3H3

InChI Key

JUEFFCGPRYFGNG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(C(=C2N)C#N)C)C

Origin of Product

United States

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